Cas no 1909316-76-2 (4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide)

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide 化学的及び物理的性質
名前と識別子
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- 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
- hydrobromide
- 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide
-
- MDL: MFCD29047627
- インチ: 1S/C14H12N2S.BrH/c1-10-4-6-11(7-5-10)13-9-17-14(16-13)12-3-2-8-15-12;/h2-9,15H,1H3;1H
- InChIKey: OQDPZYFJMMWTND-UHFFFAOYSA-N
- ほほえんだ: CC1C=CC(C2=CSC(C3NC=CC=3)=N2)=CC=1.Br
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250413-2.5g |
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |
1909316-76-2 | 95% | 2.5g |
$1735.0 | 2024-06-19 | |
Enamine | EN300-250413-10.0g |
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |
1909316-76-2 | 95% | 10.0g |
$3807.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01041628-1g |
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |
1909316-76-2 | 95% | 1g |
¥4403.0 | 2023-03-19 | |
Enamine | EN300-250413-0.25g |
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |
1909316-76-2 | 95% | 0.25g |
$438.0 | 2024-06-19 | |
Enamine | EN300-250413-1g |
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |
1909316-76-2 | 95% | 1g |
$884.0 | 2023-09-15 | |
1PlusChem | 1P01C2QZ-250mg |
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |
1909316-76-2 | 95% | 250mg |
$604.00 | 2024-06-17 | |
1PlusChem | 1P01C2QZ-10g |
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |
1909316-76-2 | 95% | 10g |
$4768.00 | 2023-12-19 | |
1PlusChem | 1P01C2QZ-500mg |
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |
1909316-76-2 | 95% | 500mg |
$916.00 | 2024-06-17 | |
Aaron | AR01C2ZB-50mg |
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |
1909316-76-2 | 95% | 50mg |
$307.00 | 2025-02-14 | |
Aaron | AR01C2ZB-100mg |
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide |
1909316-76-2 | 95% | 100mg |
$446.00 | 2025-02-14 |
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromideに関する追加情報
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole Hydrobromide (CAS No. 1909316-76-2)
The compound 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide (CAS No. 1909316-76-2) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of this molecule incorporates a thiazole ring system, a pyrrole substituent, and a methylphenyl group, making it a versatile compound for further exploration.
Chemical Structure and Synthesis
The molecular structure of 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is characterized by a thiazole ring with substituents at positions 4 and 2. The substituents include a 4-methylphenyl group and a pyrrole moiety, respectively. The hydrobromide salt form indicates the presence of bromine as the counterion. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and acid-base neutralizations. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield.
Pharmacological Activity and Applications
Recent studies have highlighted the potential pharmacological activity of 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide in various biological systems. The thiazole ring is known to exhibit diverse bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of the pyrrole group further enhances the compound's ability to interact with biological targets, such as enzymes and receptors.
One area of active research is the evaluation of this compound as a potential therapeutic agent in neurodegenerative diseases. The pyrrole moiety has been shown to exhibit neuroprotective effects by modulating oxidative stress pathways. Additionally, the methylphenyl group contributes to the compound's lipophilicity, which is crucial for its ability to cross biological membranes and reach target sites within cells.
Mechanistic Insights from Recent Studies
Recent mechanistic studies have provided deeper insights into the biological activity of 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide. Researchers have demonstrated that the compound acts as a potent inhibitor of certain kinases involved in inflammatory pathways. This inhibition leads to reduced production of pro-inflammatory cytokines, making it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
In another study, the compound was found to exhibit selective activity against certain cancer cell lines. The thiazole ring's ability to bind to DNA and induce apoptosis in cancer cells has been attributed to its antitumor properties. Furthermore, the hydrobromide salt form ensures better solubility in aqueous solutions, facilitating its delivery in pharmaceutical formulations.
Synthesis Optimization and Scalability
The synthesis of 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide has undergone significant optimization in recent years. Traditional methods often involved multiple steps with low yields; however, modern techniques such as microwave-assisted synthesis and continuous flow chemistry have improved both efficiency and scalability.
One notable advancement involves the use of catalytic cross-coupling reactions to construct the thiazole ring directly from readily available precursors. This approach not only reduces the number of steps but also minimizes waste generation, aligning with green chemistry principles.
Safety and Toxicological Profile
Evaluating the safety profile of 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is critical for its potential therapeutic applications. Preliminary toxicological studies indicate that the compound exhibits low acute toxicity in animal models. However, long-term toxicity studies are still underway to assess its safety profile comprehensively.
The methylphenyl group's potential for inducing allergic reactions has been a focus of recent investigations. Researchers are exploring strategies to modify this substituent without compromising the compound's bioactivity or pharmacokinetic properties.
Future Directions and Conclusion
The future of 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide lies in its continued exploration as a therapeutic agent across various disease states. Ongoing research aims to elucidate its mechanism of action at molecular levels while optimizing its delivery systems for enhanced efficacy.
In conclusion,4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide (CAS No. 1909316-76-2) represents a promising molecule with diverse applications in drug discovery and development. Its unique chemical structure combined with recent advancements in synthetic methodologies positions it as a key player in future therapeutic innovations.
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